1-(2,6-dichloropyridin-4-yl)-3-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)urea
Description
1-(2,6-dichloropyridin-4-yl)-3-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a dichloropyridinyl group and a methylsulfanyl triazolyl group, suggests potential biological activity and utility in chemical research.
Properties
IUPAC Name |
1-(2,6-dichloropyridin-4-yl)-3-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N6OS/c1-19-9-15-7(16-17-9)14-8(18)12-4-2-5(10)13-6(11)3-4/h2-3H,1H3,(H3,12,13,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPCMDDFWSRJTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=N1)NC(=O)NC2=CC(=NC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381916 | |
| Record name | 1-(2,6-dichloropyridin-4-yl)-3-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287174-87-2 | |
| Record name | 1-(2,6-dichloropyridin-4-yl)-3-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dichloropyridin-4-yl)-3-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)urea typically involves the following steps:
Formation of the Dichloropyridinyl Intermediate: The starting material, 2,6-dichloropyridine, undergoes a series of reactions to introduce functional groups at the 4-position.
Synthesis of the Methylsulfanyl Triazole: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The dichloropyridinyl intermediate is coupled with the methylsulfanyl triazole under suitable conditions to form the final urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-dichloropyridin-4-yl)-3-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the pyridine ring can be substituted with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is desired.
Industry: As a component in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,6-dichloropyridin-4-yl)-3-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)urea involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the biological context in which the compound is used. For example, it may inhibit an enzyme by binding to its active site or modulate a receptor’s activity by interacting with its binding domain.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-dichloropyridin-4-yl)-3-(1H-1,2,4-triazol-5-yl)urea: Lacks the methylsulfanyl group, which may affect its biological activity.
1-(2,6-dichloropyridin-4-yl)-3-(3-methyl-1H-1,2,4-triazol-5-yl)urea: Similar structure but with a different substitution pattern on the triazole ring.
Uniqueness
The presence of both the dichloropyridinyl and methylsulfanyl triazolyl groups in 1-(2,6-dichloropyridin-4-yl)-3-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)urea may confer unique properties, such as enhanced binding affinity to specific targets or improved pharmacokinetic properties.
Biological Activity
1-(2,6-Dichloropyridin-4-yl)-3-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 306.25 g/mol. The structure features a dichloropyridine moiety and a triazole ring, which are known to contribute to its biological activity.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The urea functional group is known for its capacity to form hydrogen bonds with target proteins, which may enhance binding affinity and specificity.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. In particular:
- Antifungal Activity : Compounds in this class have shown promising results against various fungal pathogens. For instance, a related compound demonstrated an IC50 value of 0.47 μM against Candida albicans .
Antimalarial Activity
Research has indicated that derivatives containing the urea structure can be effective against Plasmodium falciparum, the causative agent of malaria. A study reported that compounds with similar structures exhibited IC50 values ranging from 0.09 to 7.2 μM against the chloroquine-resistant strain of P. falciparum .
Cytotoxicity
In evaluating cytotoxicity against mammalian cells (e.g., HepG2 cell lines), several compounds demonstrated selectivity indices (SI) indicating favorable therapeutic windows. For example, certain derivatives achieved SI values of up to 54, suggesting low toxicity while maintaining efficacy against malaria .
Study 1: Synthesis and Evaluation
A study focused on synthesizing new phenylurea derivatives and evaluating their biological activity against Plasmodium falciparum. Among the synthesized compounds, one derivative exhibited an IC50 value comparable to leading antimalarial agents . The study highlighted the importance of structural modifications in enhancing biological activity.
Study 2: QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis was performed on similar urea compounds to identify key structural features influencing their activity. Lipophilicity emerged as a significant factor affecting both antimicrobial potency and cytotoxicity profiles .
Data Summary
| Compound | Activity | IC50 Value (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | Antifungal | 0.47 | N/A |
| Compound B | Antimalarial | 0.09 | 54 |
| Compound C | Cytotoxicity (HepG2) | N/A | 20 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
